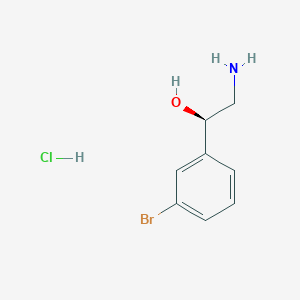

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

Description

Properties

IUPAC Name |

(1R)-2-amino-1-(3-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDCEEMCJJUSBB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@H](CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Compound: 2-amino-1-(3-bromophenyl)ethan-1-ol

The synthesis of 2-amino-1-(3-bromophenyl)ethan-1-ol involves the reduction of 2-azido-1-(3-bromophenyl)ethanol using triphenylphosphine in tetrahydrofuran (THF) at 50°C for 2 hours. This method can serve as a starting point for further modifications to achieve the desired (1R) enantiomer.

| Reagent | Amount (mmol) | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 2-azido-1-(3-bromophenyl)ethanol | 13.8 mmol | THF | 50°C, 2 h | 85% |

| Triphenylphosphine | 27.7 mmol | THF | ||

| Water | 138 mmol |

Asymmetric Synthesis

For achieving the (1R) enantiomer, asymmetric synthesis methods involving chiral catalysts or enzymes can be employed. Techniques similar to those used for (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol might be applicable, where chiral borane reagents or enzymes like alcohol dehydrogenases are used for asymmetric reduction.

Enantiomeric Resolution

If the racemic mixture of 2-amino-1-(3-bromophenyl)ethan-1-ol is obtained, enantiomeric resolution can be achieved using chiral acids or bases to form diastereomeric salts. These salts can then be separated by crystallization or chromatography to obtain the desired (1R) enantiomer.

Hydrochloride Salt Formation

Once the (1R) enantiomer is isolated, the hydrochloride salt can be formed by reacting the amine with hydrochloric acid in a suitable solvent like ethanol or methanol.

Additional Notes

- The synthesis of chiral compounds often involves complex steps and requires precise control over reaction conditions to achieve high enantiomeric purity.

- The use of enzymes or chiral catalysts is crucial for asymmetric synthesis, offering advantages in terms of efficiency and selectivity.

- Further research is needed to develop cost-effective and scalable methods for the synthesis of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride .

Scientific Research Applications

Chemistry

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in drug development and other chemical applications.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and protein-ligand binding. The amino group can form hydrogen bonds with macromolecules, while the bromophenyl group engages in hydrophobic interactions, influencing binding affinities and specificity towards biological targets.

Medicine

The compound is investigated for its potential therapeutic effects. Preliminary studies suggest it may modulate neurotransmitter levels associated with mood regulation, indicating possible antidepressant properties. Additionally, it has shown promise in antitumor activity against various cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells.

Industry

In industrial applications, this compound is used as an intermediate for the production of fine chemicals and agrochemicals. Its role as a precursor in pharmaceutical synthesis highlights its importance in drug manufacturing processes.

Biological Activities

The compound exhibits several notable biological activities:

- Antidepressant Effects : Evidence suggests it may influence neurotransmitter levels.

- Antitumor Activity : Investigations indicate effectiveness against specific cancer cell lines.

- Antimicrobial Properties : Activity against various pathogens has been reported.

Antitumor Evaluations

Research has demonstrated that this compound exhibits significant antitumor properties. In studies involving A-549 and MDA-MB-468 cell lines, the compound showed IC50 values indicating potent inhibitory effects on cell proliferation.

Enzyme Interaction Studies

Studies have also focused on the interaction of this compound with cytochrome P450 enzymes, particularly CYP1A2. The inhibition of these enzymes can lead to significant drug-drug interactions, impacting pharmacokinetics.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride and related compounds:

Key Observations:

- Aromatic Substitution: The target compound’s 3-bromophenyl group distinguishes it from phenylephrine (3-hydroxyphenyl) and the benzodioxin analog.

- Chirality : The (1R)-configuration is shared with phenylephrine’s active enantiomer, suggesting possible stereoselective interactions in biological systems .

- Solubility: Unlike phenylephrine and norfenefrine (water-soluble due to hydroxyl groups), the target compound’s bromophenyl group may reduce aqueous solubility, aligning more with lipophilic solvents like chloroform or DMSO .

Comparison with Analogous Syntheses:

- Pyrazole Derivatives (e.g., 4a–d): Achieved via sodium borohydride reduction (82–98% yields), indicating high efficiency for similar β-amino alcohols .

- Benzodioxin Analog : Commercial availability (e.g., Biosynth) suggests scalable synthesis, though specific yields are unreported .

- Phenylephrine/Norfenefrine: Industrially synthesized via resolution of racemic mixtures, emphasizing the importance of enantiomeric purity .

Pharmacological and Functional Insights

- Phenylephrine Hydrochloride : A selective α₁-adrenergic agonist used as a vasoconstrictor. The 3-hydroxyphenyl group is critical for receptor binding .

- Norfenefrine Hydrochloride: Exhibits β-adrenergic activity, highlighting how minor structural changes (e.g., hydroxyl vs. bromine) alter target specificity .

- 1-(3-Bromophenyl)cyclohexan-1-amine HCl: A research chemical with unknown activity, underscoring the exploratory role of brominated aromatic compounds in drug discovery .

Biological Activity

(1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant studies that elucidate its biological significance.

Chemical Structure and Properties

The compound has the molecular formula C9H12BrClN and a molecular weight of 251.56 g/mol. The structure comprises an amino group, a hydroxyl group, and a bromine-substituted aromatic ring, which facilitate various interactions with biological targets.

Key Functional Groups:

- Amino Group (-NH2) : Contributes to hydrogen bonding and potential receptor interactions.

- Hydroxyl Group (-OH) : Enhances solubility and reactivity in biological systems.

- Bromo Substituent : Modifies electronic properties, influencing binding affinity to targets.

This compound primarily interacts with neurotransmitter systems and metabolic pathways. Research indicates that it may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This interaction can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered medications.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antidepressant Effects : Preliminary studies suggest potential efficacy in modulating neurotransmitter levels associated with mood regulation.

- Antitumor Activity : Investigations into its effects on cancer cell lines indicate promising antitumor properties, particularly against A-549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines .

- Antimicrobial Properties : It has shown activity against various pathogens, indicating potential as an antimicrobial agent .

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique features:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-2-amino-1-(3-chlorophenyl)ethan-1-ol | Chlorine instead of Bromine | Lower potency in CYP inhibition |

| (R)-2-amino-1-(4-bromophenyl)ethan-1-ol | Different aromatic substitution | Similar antitumor effects but varied receptor affinity |

Q & A

Q. What analytical methods resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) for melting point determination (reported range: 182–185°C). For solubility conflicts, employ shake-flask experiments with HPLC quantification. Contradictions may arise from polymorphic forms; characterize crystalline structure via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.